molecular formula C18H25NO5 B6260571 3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1936036-33-7

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Katalognummer: B6260571
CAS-Nummer: 1936036-33-7
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: BJCKFDWCQSOORP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) protecting group to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with other desired groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl alcohol, tert-butyl chloroformate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including pharmaceuticals and drug candidates.

    Biological Studies: Researchers investigate its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary based on the specific structure-activity relationship (SAR) and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azetidine-3-carboxylic acid: A simpler azetidine derivative without the benzyloxy and Boc protecting groups.

    N-Boc-azetidine-3-carboxylic acid: Similar to the target compound but lacks the benzyloxy group.

    Benzyloxyethyl-azetidine: Contains the benzyloxy group but lacks the carboxylic acid and Boc protecting groups.

Uniqueness

3-[2-(benzyloxy)ethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is unique due to the combination of its functional groups, which provide specific chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

1936036-33-7

Molekularformel

C18H25NO5

Molekulargewicht

335.4 g/mol

IUPAC-Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-phenylmethoxyethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-12-18(13-19,15(20)21)9-10-23-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)

InChI-Schlüssel

BJCKFDWCQSOORP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCOCC2=CC=CC=C2)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.